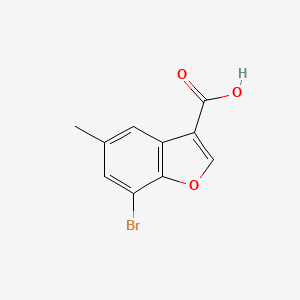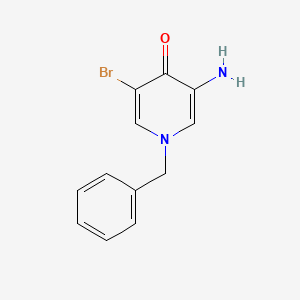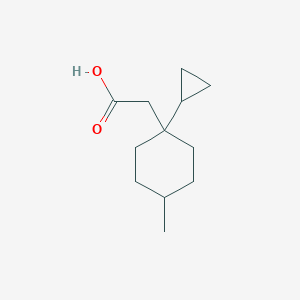
2-(1-Cyclopropyl-4-methylcyclohexyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Cyclopropyl-4-methylcyclohexyl)acetic acid is an organic compound with the molecular formula C12H20O2 It is a cycloalkane derivative, characterized by the presence of a cyclopropyl group and a methylcyclohexyl group attached to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclopropyl-4-methylcyclohexyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method involves the reaction of cyclopropylmethyl ketone with methylcyclohexylmagnesium bromide, followed by oxidation to yield the desired acetic acid derivative. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
2-(1-Cyclopropyl-4-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or other reduced forms.
Substitution: The cyclopropyl and methylcyclohexyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylmethyl ketone derivatives, while reduction can produce cyclopropylmethyl alcohol derivatives.
科学研究应用
2-(1-Cyclopropyl-4-methylcyclohexyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1-Cyclopropyl-4-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
相似化合物的比较
Similar Compounds
- Cyclopropylacetic acid
- Methylcyclohexylacetic acid
- Cyclopropylmethyl ketone
Uniqueness
2-(1-Cyclopropyl-4-methylcyclohexyl)acetic acid is unique due to the combination of cyclopropyl and methylcyclohexyl groups, which confer distinct chemical and physical properties
属性
分子式 |
C12H20O2 |
|---|---|
分子量 |
196.29 g/mol |
IUPAC 名称 |
2-(1-cyclopropyl-4-methylcyclohexyl)acetic acid |
InChI |
InChI=1S/C12H20O2/c1-9-4-6-12(7-5-9,8-11(13)14)10-2-3-10/h9-10H,2-8H2,1H3,(H,13,14) |
InChI 键 |
UBFKHZAZSGLDLI-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)(CC(=O)O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


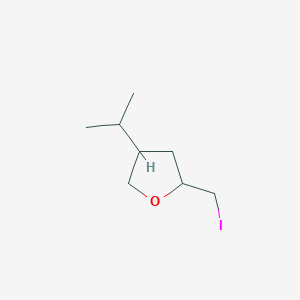

![1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13194048.png)
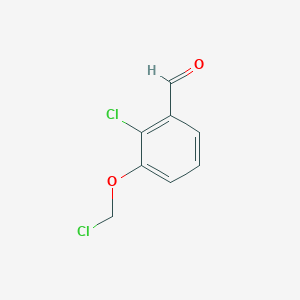
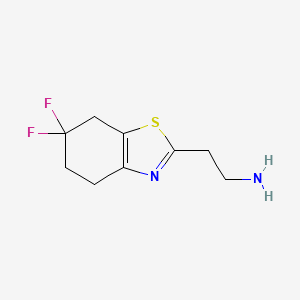
![2-[(2-Methoxyethyl)amino]-5-(6-methoxypyridin-3-yl)benzonitrile](/img/structure/B13194069.png)


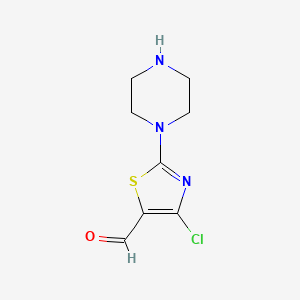
![3-(2-Aminoethyl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13194099.png)
